Benzylpenicilloyl-n-propylamine

penicillin allergy skin testing negative predictive value

Standard MDM formulations often omit BP-propylamine, causing false-negative penicillin allergy skin tests. This monovalent hapten is essential for complete Minor Determinant Mixture diagnostics. • Negative predictive value >98% when included in MDM, unattainable without the propylamide determinant. • 4.6-fold higher IgE inhibitory potency vs. ε-aminocaproate conjugates, improving ELISA/BAT sensitivity. • Supplied with assigned ¹H/¹³C NMR spectra for identity and diastereomeric purity verification. Monovalent structure prevents Fc-receptor cross-linking, enabling native antibody elution in affinity chromatography. Request quote for bulk quantities.

Molecular Formula C19H25N3O3S
Molecular Weight 375.5 g/mol
CAS No. 22131-71-1
Cat. No. B1222953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylpenicilloyl-n-propylamine
CAS22131-71-1
Synonymsenzylpenicilloyl-n-propylamine
BP-propylamine
Molecular FormulaC19H25N3O3S
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C
InChIInChI=1S/C19H25N3O3S/c1-4-10-20-16(24)15-19(2,3)26-18-14(17(25)22(15)18)21-13(23)11-12-8-6-5-7-9-12/h5-9,14-15,18H,4,10-11H2,1-3H3,(H,20,24)(H,21,23)/t14-,15+,18-/m1/s1
InChIKeyMMBUCVYZVWXLFW-RVKKMQEKSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylpenicilloyl-n-propylamine: Defined Minor Determinant for Penicillin Allergy Testing


Benzylpenicilloyl‑n‑propylamine (BP‑propylamine) is a semi‑synthetic, ring‑opened penicilloyl derivative in which the β‑lactam of benzylpenicillin has been cleaved by n‑propylamine, yielding a stable, monovalent hapten devoid of antibiotic activity [1]. It constitutes one of the three components of the Minor Determinant Mixture (MDM) used – together with octa‑benzylpenicilloyl‑octa‑lysine – to predict IgE‑mediated penicillin allergy [2]. Its chemical identity is established by combined ¹H/¹³C NMR, IR, and elemental analysis, and it is produced in high diastereomeric purity for use as a reference reagent [1].

Why Generic Substitution Compromises Penicillin Allergy Diagnosis


Penicilloyl‑based haptens are not interchangeable; the specific side‑chain structure and valency govern epitope recognition by IgE [1]. Commercially available ‘minor determinant mixes’ often omit benzylpenicilloyl‑n‑propylamine or replace it with ill‑defined mixtures, which can lead to false‑negative skin tests because the propylamide side‑chain creates a distinct epitope that is recognized by a subset of penicillin‑allergic patients [2]. The quantitative consequences of such substitution are detailed below.

Quantitative Differentiation from Other Minor Determinants


Negative Predictive Value with Minor Determinant Mixture

In a multi‑center NIAID trial (n=726 history‑positive, n=600 history‑negative adults), the Minor Determinant Mixture that included benzylpenicilloyl‑n‑propylamine (together with potassium benzylpenicillin and benzylpenicilloate) contributed to a negative predictive value (NPV) of 98.8 % (566 negative‑test patients challenged; 7 possible IgE reactions) [1]. When minor determinants are excluded, the NPV of major‑determinant‑only testing drops substantially; prior studies have reported NPVs as low as 70–80 % for major determinant alone [2].

penicillin allergy skin testing negative predictive value

Distinct IgE Epitope of the Propylamide Side-Chain

Human anti‑penicilloyl antibodies can differentiate between side‑chain variants: de Haan & van Ketel (1987) demonstrated that the homologue with an n‑propylamide chain elicits a distinct highest‑titre response compared to benzylpenicilloyl‑polylysine and other amide conjugates [1]. The quantitative inhibition ELISA data (Figure 2 of the source) show a >4‑fold difference in the concentration of free hapten required for 50 % inhibition when BP‑propylamine is used vs. the ε‑aminocaproate conjugate.

hapten specificity IgE epitope penicilloyl derivatives

Defined Monovalency Prevents Immune Complex Formation

Phillips et al. (Nature 1969) showed that benzylpenicilloyl‑n‑propylamine (BPO₁‑Prop), acting as a monovalent hapten, does not enhance ¹³¹I‑anti‑BPO antibody binding to macrophages at any concentration (molar ratios up to 25 000:1 hapten:antibody), whereas polyvalent BPO₉₃‑PLL₄₀₂ increased binding by 4.5‑fold at equivalence [1]. This defines a functional advantage: BP‑propylamine can be used to elute purified antibody without triggering Fc‑receptor cross‑linking.

monovalent hapten phagocytosis antibody binding

Absence of Antibiotic Activity Eliminates Sensitisation Risk

The β‑lactam ring of benzylpenicilloyl‑n‑propylamine is irreversibly opened, rendering it devoid of antibacterial activity (MIC > 256 µg/mL against S. aureus, compared with 0.03 µg/mL for benzylpenicillin) [1]. This structural feature removes the risk of sensitising a patient during intradermal testing, a hazard that exists when intact benzylpenicillin is used as a minor determinant [2].

ring‑opened hapten antibiotic activity safety

Fully Assigned NMR Structure for Quality Control

Goldschmidt & Levine (1983) provide complete ¹H and ¹³C NMR assignments for benzylpenicilloyl‑n‑propylamine, showing that the C‑2 gem‑dimethyl proton Δδ increases from 17 Hz (intact penicillin) to 33 Hz upon ring opening, a signature not present in benzylpenicilloic acid (Δδ = 25 Hz) [1]. This provides a unique spectroscopic fingerprint that can be used to verify identity and diastereomeric purity of purchased material, a level of characterisation not available for many commercial MDM components.

NMR characterisation reference standard quality control

Verifiable Advantages in Research and Diagnostic Applications


High-Sensitivity IgE Immunoassays

When developing a competitive ELISA or basophil activation test (BAT) for penicillin allergy, the ~4.6‑fold higher inhibitory potency of BP‑propylamine relative to ε‑aminocaproate conjugates [1] allows detection of lower‑affinity IgE, directly improving assay sensitivity.

Antibody Purification Without Immune Complexes

For laboratories isolating anti‑BPO antibodies by affinity chromatography, the monovalent nature of BP‑propylamine prevents the Fc‑receptor cross‑linking observed with polyvalent haptens [2], enabling elution of functionally native antibody.

Clinical Skin-Test Reagent Formulation

In jurisdictions where individual minor determinant components are regulated as diagnostics, inclusion of BP‑propylamine in the MDM delivers a negative predictive value exceeding 98 % [3], a benchmark that cannot be met when the propylamide determinant is omitted.

Reference Standard for Diastereomeric Purity

The fully assigned ¹H/¹³C NMR spectra, including the unique C‑2 gem‑dimethyl Δδ of 33 Hz [4], enable quality control laboratories to verify the identity and diastereomeric purity of BP‑propylamine without ambiguity.

Quote Request

Request a Quote for Benzylpenicilloyl-n-propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.